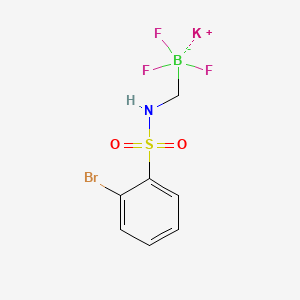![molecular formula C32H56N2P2Pd B578118 Bis[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(0) CAS No. 1233717-68-4](/img/structure/B578118.png)
Bis[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(0)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(0) is used in cross-coupling including sp2-sp3 coupling, especially Suzuki, Negishi-type, Heck, Sonogashira, and Buchwald-Hartwig coupling reactions .
Synthesis Analysis
This compound is an organophosphine compound and can be used as an organophosphine ligand. It is used in a highly-active palladium precatalyst for the efficient amination of aryl chloride .Molecular Structure Analysis
The chemical formula of Bis[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(0) is C32H56N2P2Pd .Chemical Reactions Analysis
This compound is commonly used as a catalyst in various reactions including Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .Physical And Chemical Properties Analysis
Bis[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(0) is a solid at 20°C .Applications De Recherche Scientifique
Application 2: Enantioselective Construction of Indole-Fused Bicyclo[3.2.1]-Octanes
- Summary of the Application: This palladium compound is used as a catalyst in the enantioselective construction of indole-fused bicyclo[3.2.1]-octanes via an aminopalladition-triggered Heck-type reaction .
- Results or Outcomes: The result of this reaction is the formation of indole-fused bicyclo[3.2.1]-octanes. The use of this palladium compound as a catalyst allows for the reaction to proceed with high enantioselectivity .
Application 3: Synthesis of Phenanthridine Derivatives
- Summary of the Application: This palladium compound is used as a catalyst in the synthesis of phenanthridine derivatives from ortho bromo N-tosylhydrazones and 2-aminophenylboronic ester via a Suzuki cross-coupling reaction followed by an intramolecular condensation reaction .
- Results or Outcomes: The result of this reaction is the formation of phenanthridine derivatives. The use of this palladium compound as a catalyst allows for the reaction to proceed with high efficiency .
Application 4: Synthesis of Indenones
- Summary of the Application: This palladium compound is used as a catalyst in the synthesis of indenones by Pd-catalyzed annulation of an ortho-halobenzyl alcohol with internal alkynes .
- Methods of Application: The palladium catalyst is used in a Pd-catalyzed annulation reaction, which involves the palladium-catalyzed coupling of an ortho-halobenzyl alcohol with internal alkynes .
- Results or Outcomes: The result of this reaction is the formation of indenones. The use of this palladium compound as a catalyst allows for the reaction to proceed with high efficiency .
Application 5: Cross-Coupling Reactions
- Summary of the Application: Bis[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(0) is used in various cross-coupling reactions, including Suzuki, Negishi-type, Heck, Sonogashira, and Buchwald-Hartwig coupling reactions .
- Methods of Application: The specific procedures can vary depending on the type of cross-coupling reaction. Generally, the palladium compound acts as a catalyst, facilitating the coupling of two different organic compounds .
Application 6: Palladium-Catalyzed Coupling of Iodo-α-β-Unsaturated Esters
- Summary of the Application: This palladium compound is used as a catalyst in the palladium-catalyzed coupling of iodo-α-β-unsaturated esters to afford tetrasubstituted olefins .
- Methods of Application: The palladium catalyst is used in a coupling reaction, which involves the palladium-catalyzed coupling of iodo-α-β-unsaturated esters .
- Results or Outcomes: The result of this reaction is the formation of tetrasubstituted olefins. The use of this palladium compound as a catalyst allows for the reaction to proceed with high efficiency .
Safety And Hazards
Propriétés
IUPAC Name |
4-ditert-butylphosphanyl-N,N-dimethylaniline;palladium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C16H28NP.Pd/c2*1-15(2,3)18(16(4,5)6)14-11-9-13(10-12-14)17(7)8;/h2*9-12H,1-8H3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSPOQURGNAWORH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(C1=CC=C(C=C1)N(C)C)C(C)(C)C.CC(C)(C)P(C1=CC=C(C=C1)N(C)C)C(C)(C)C.[Pd] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H56N2P2Pd |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
637.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(0) | |
CAS RN |
1233717-68-4 |
Source


|
| Record name | Bis[di-tert-butyl-(4-dimethyl-aminophenyl)phosphine]Palladium (0) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

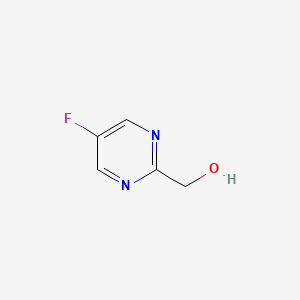

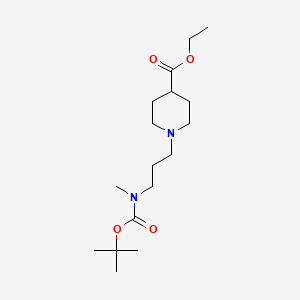
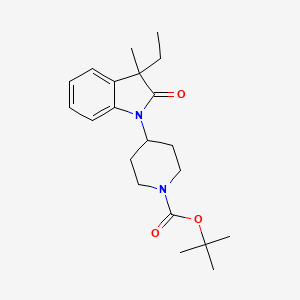
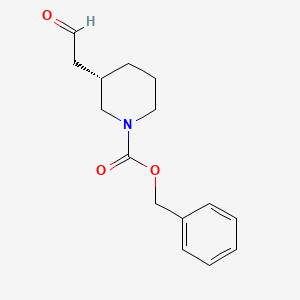
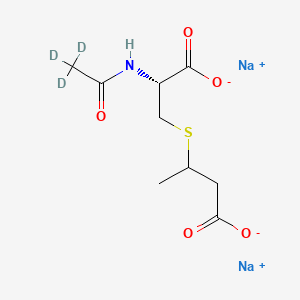
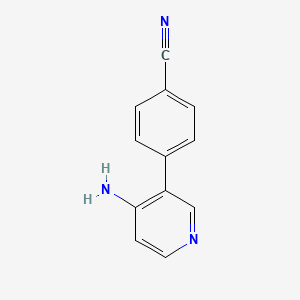
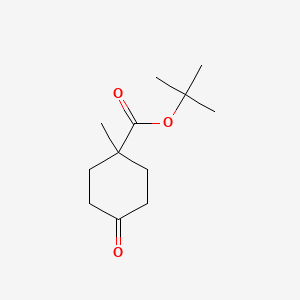
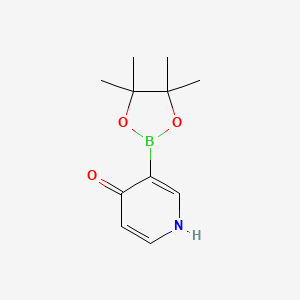
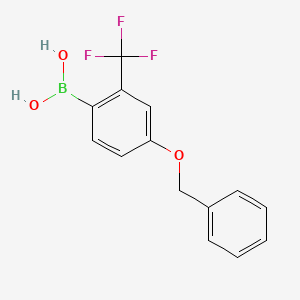
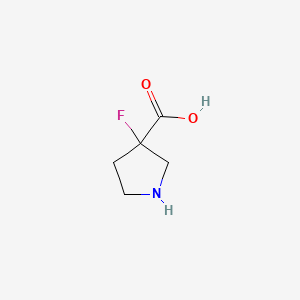
![4-((2-aMinoethyl)(5-chlorobenzo[d]oxazol-2-yl)aMino)butan-2-one (diMethanesulfonate)](/img/structure/B578056.png)
